molecular formula C16H23NO3S2 B2492532 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1797082-04-2

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2492532
CAS RN: 1797082-04-2
M. Wt: 341.48
InChI Key: TYTZOBABQJGURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfone derivatives and related compounds has been explored in various studies. One such approach involves the conversion of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide into their 1,1-dilithio salts through a reaction with n-butyllithium in a tetrahydrofuran (THF) and hexane solution. These organometallic species have been confirmed through deuteration and condensation reactions with benzaldehyde. The resulting gem-dimetallo derivatives can further react with carbonyl compounds to yield α,β-unsaturated sulfones and β-hydroxysulfones .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of methanesulfonamide derivatives can be demonstrated by the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides. This reaction is facilitated by terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, leading to the formation of indoles with various functional groups at the 2-position. Such reactions highlight the versatility of methanesulfonamide derivatives in forming condensed heteroaromatic ring systems .

Physical and Chemical Properties Analysis

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-15(2)13-3-6-16(15,14(18)9-13)11-22(19,20)17-7-4-12-5-8-21-10-12/h5,8,10,13,17H,3-4,6-7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZOBABQJGURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CSC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.